1-(3-Methylpyridin-2-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVRZMTWMATNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920622 | |
| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111960-11-3, 104396-10-3 | |
| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 111960-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Methylpyridin 2 Yl Piperazine and Its Analogues
Direct Synthesis of 1-(3-Methylpyridin-2-yl)piperazine (B109217)
The direct synthesis of this compound is primarily achieved through nucleophilic aromatic substitution, a class of reactions fundamental to the formation of N-arylpiperazines. mdpi.com This approach involves the reaction of a pyridine (B92270) derivative with piperazine (B1678402) or its derivatives.
Condensation Reactions with Piperazine Derivatives
The formation of the bond between the pyridine ring and the piperazine nitrogen is typically accomplished via a condensation reaction, specifically a nucleophilic aromatic substitution (SNAr). In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing a leaving group, commonly a halogen. mdpi.comnih.gov The reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine, for example, proceeds under reflux in acetonitrile (B52724) to yield 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov The electron-withdrawing nitro group in the 3-position makes the carbon at the 2-position a strong electrophilic center, facilitating the nucleophilic attack by the piperazine nitrogen. nih.gov A similar principle applies to the synthesis of this compound.
Reaction with 2-Chloro-3-methylpyridine (B94477)
The most direct route to synthesizing this compound involves the reaction of 2-chloro-3-methylpyridine with piperazine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring. mdpi.com
A closely related synthesis has been reported for an analogue, 1-(6-methylpyridin-2-yl)piperazine. In this procedure, 2-chloro-6-methylpyridine (B94459) is reacted with an excess of piperazine in 1-butanol (B46404) at 130 °C. hzdr.de The reaction is typically carried out over an extended period to ensure completion. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. The product is then isolated and purified, for instance, by column chromatography. hzdr.de
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-6-methylpyridine | Piperazine (excess) | 1-Butanol | 130 °C, 5 days | 1-(6-Methylpyridin-2-yl)piperazine | 20% | hzdr.de |
| 2-Chloro-3-nitropyridine | Piperazine (excess) | Acetonitrile | Reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine | 65% | nih.gov |
General Synthetic Approaches for Piperazine Derivatives
The synthesis of piperazine derivatives is a well-established field in medicinal and organic chemistry, with several general strategies being widely employed. These methods are often necessary to create complex substitution patterns or to control regioselectivity, particularly when dealing with unsymmetrical piperazines.
Alkylation and N-Substitution Reactions
N-alkylation is a fundamental method for preparing substituted piperazines. mdpi.com Key approaches include nucleophilic substitution and reductive amination. mdpi.com
Nucleophilic Substitution: This method involves reacting a piperazine derivative with an alkyl halide or sulfonate. mdpi.com To achieve mono-alkylation, it is often necessary to use a piperazine with one nitrogen atom already protected. For instance, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to yield the N-alkylpiperazine. researchgate.net The direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products, which can be difficult to separate. mdpi.com
Reductive Amination: This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. mdpi.com This method is highly effective for preparing N-alkyl derivatives. mdpi.com
| Method | Reactants | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Piperazine, Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃) | Direct displacement of a halide by the piperazine nitrogen. Often requires a protecting group for monosubstitution. | mdpi.comresearchgate.net |
| Reductive Amination | Piperazine, Aldehyde/Ketone (e.g., R-CHO) | Reducing Agent (e.g., NaBH(OAc)₃) | Formation of an iminium ion followed by reduction to form the C-N bond. | mdpi.com |
| Buchwald–Hartwig Amination | Piperazine, Aryl Halide | Palladium Catalyst, Ligand | A palladium-catalyzed cross-coupling reaction to form N-aryl piperazines. | mdpi.com |
Blocking and Deprotection Strategies
To control selectivity and prevent undesired side reactions such as di-substitution, the use of protecting groups is a widely accepted and crucial strategy in piperazine chemistry. mdpi.com The most common approach involves a multi-step procedure:
Protection: One of the nitrogen atoms of the piperazine ring is protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. mdpi.com
Reaction: The unprotected nitrogen is then reacted with the desired reagent to introduce a substituent. mdpi.com
Deprotection: The protecting group is removed to yield the final monosubstituted piperazine. mdpi.com
The synthesis of this compound can utilize this strategy. The precursor, tert-butyl 4-(3-methyl-2-pyridyl)piperazine-1-carboxylate, is formed first. The final deprotection step is then carried out by treating this precursor with a strong acid, such as 4N hydrochloric acid in 1,4-dioxane, at a low temperature to cleave the Boc group and yield the target compound. chemicalbook.com
| Step | Protected Intermediate | Reagents | Product | Reference |
|---|---|---|---|---|
| Deprotection | tert-butyl 4-(3-methyl-2-pyridyl)piperazine-1-carboxylate | 4 N HCl in 1,4-dioxane | This compound | chemicalbook.com |
Microwave-Assisted Syntheses
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, reduce reaction times, and often improve yields. mdpi.commdpi.com The synthesis of piperazine derivatives has benefited significantly from this technology. mdpi.com
Studies comparing conventional heating methods with microwave-assisted syntheses for monosubstituted piperazines have shown that microwave irradiation can produce the desired products in comparable yields and purity but in dramatically shorter times. mdpi.com For example, reactions that take several hours under reflux can often be completed in a matter of minutes using a microwave reactor. mdpi.commdpi.com This efficiency is advantageous for both laboratory-scale research and potential commercial production. mdpi.com The application of microwave assistance has been successful in various reactions involving piperazines, including nucleophilic substitutions and the formation of complex heterocyclic systems. mdpi.comscipublications.com
Industrial Synthesis Processes for Related Piperazine Derivatives
The industrial-scale synthesis of arylpiperazine derivatives, including compounds structurally related to this compound, leverages several robust and scalable chemical reactions. The primary challenge in industrial production is to achieve high yields and purity while maintaining cost-effectiveness and operational simplicity. Key strategies employed in the pharmaceutical and chemical industries for synthesizing N-arylpiperazines often involve the coupling of a piperazine moiety with an aromatic or heteroaromatic ring.
The most prevalent methods for constructing the crucial C-N bond between an aryl group and the piperazine nitrogen are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. mdpi.com
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the industrial synthesis of N-arylpiperazines, particularly when the aromatic ring is electron-deficient. mdpi.com This condition is met in many heteroaromatic systems, such as halopyridines and halopyrimidines, making them ideal substrates for this reaction. The process involves the reaction of piperazine (or a derivative) with an activated aryl halide. The presence of an electron-withdrawing group on the aromatic ring facilitates the nucleophilic attack by the piperazine nitrogen.
A common industrial approach involves reacting an unprotected piperazine with a halo-substituted heteroaromatic compound. For instance, the synthesis of intermediates for drugs like Avapritinib involves coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com In many large-scale syntheses, piperazine is used in excess to minimize the formation of undesired double-addition byproducts. mdpi.com High-boiling point solvents such as diethylene glycol (diglyme) are sometimes used to achieve the necessary reaction temperatures, which can exceed 130°C. researchgate.net
An industrial process for pyrimidinyl-piperazine derivatives illustrates this approach, where (4,5-dichloro-6-piperazin-1-yl-pyrimidin-2-yl)-methylamine monohydrochloride is reacted with another intermediate in acetonitrile with potassium carbonate as the base, under reflux conditions for 15-17 hours. google.com This highlights the use of inorganic bases and common polar aprotic solvents to facilitate the reaction on a large scale.
Palladium-Catalyzed Cross-Coupling Reactions
For less reactive aryl halides, or when SNAr is not feasible, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the method of choice. This reaction has broad applicability and has been successfully scaled up for the production of numerous pharmaceutical compounds. rsc.org The synthesis of Imatinib (B729), a well-known drug, involves a Pd-catalyzed coupling of an aryl bromide with a 2-aminopyrimidine (B69317) derivative. rsc.org
These reactions typically involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a suitable solvent like dimethylacetamide. gyanvihar.org While highly effective, the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the final product, are significant considerations for industrial applications. rsc.orggyanvihar.org Optimization often focuses on reducing the amount of catalyst needed. rsc.org
Other Industrial Strategies
Alternative methods are also employed based on the specific structure of the target molecule. Reductive amination is a key step in some multi-step syntheses. For example, the large-scale synthesis of Venetoclax involves a reductive amination step to couple a piperazine intermediate with an aldehyde. mdpi.com
The synthesis of piperazine derivatives can also start from building the piperazine ring itself. One general method involves reacting an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent. researchgate.net This approach directly installs the aryl group onto a nitrogen before the ring is formed.
The table below summarizes key features of industrial synthesis processes for related piperazine derivatives.
| Reaction Type | Key Reagents & Conditions | Substrates | Advantages/Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, Inorganic Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., Acetonitrile, DMF) mdpi.comgoogle.commdpi.com | Electron-deficient (hetero)aryl halides (e.g., chloropyrimidines, chloropyridines) mdpi.com | Cost-effective, operationally simple. May require high temperatures and excess piperazine. mdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene, DMAc) rsc.orggyanvihar.org | (Hetero)aryl halides/triflates gyanvihar.org | Broad substrate scope, high efficiency. Catalyst cost and removal are key industrial challenges. rsc.org |
| Reductive Amination | Piperazine derivative, Aldehyde/Ketone, Reducing agent (e.g., Sodium triacetoxyborohydride) mdpi.com | Aldehydes, Ketones | Useful for introducing substituents via an alkyl linkage to the piperazine nitrogen. mdpi.com |
| Ring Formation | Aniline derivative, Bis(2-chloroethyl)amine HCl, High-boiling solvent (e.g., Diglyme) researchgate.net | Anilines | Direct formation of the N-arylpiperazine core structure. researchgate.net |
Structural Derivatization and Analogue Development of 1 3 Methylpyridin 2 Yl Piperazine
Modifications on the Piperazine (B1678402) Moiety
The piperazine ring of the parent compound is a frequent target for derivatization, allowing for changes in basicity, lipophilicity, and conformational flexibility. These modifications are crucial for modulating the compound's interactions with biological targets.
Methyl Substitutions on the Piperazine Ring
The introduction of methyl groups onto the piperazine ring is a common strategy to explore the impact of steric hindrance and to alter the basicity of the nitrogen atoms. For instance, in the synthesis of zinc(II) compounds, 1-methylpiperazine (B117243) has been used as a starting material, demonstrating that the piperazine nitrogen can be readily alkylated. rsc.org Similarly, the development of potential PET probes has involved the N-methylation of a piperazine precursor using [¹¹C]methyl triflate, a reaction that proceeds efficiently to yield the desired N-methylated product. nih.gov The use of 1-ethylpiperazine (B41427) has also been reported in related syntheses. rsc.org These studies underscore that the piperazine ring is amenable to alkylation, a key step in creating structural diversity.
Replacement with Other Cyclic Amines (e.g., Piperidine)
In other research, the piperidine (B6355638) ring has been incorporated as a piperazine replacement. For example, carbamoylpiperidine analogues have been synthesized and evaluated. researchgate.net The strategic insertion of a piperidine or piperazine ring between two phenyl moieties has been shown to enhance microsomal stability in certain classes of compounds. rsc.org Furthermore, the exploration of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that replacing the piperazine with an ethylenediamine (B42938) moiety resulted in a notable decrease in whole-cell activity against M. tuberculosis, emphasizing the piperazine ring's importance for this specific biological function. nih.gov
| Original Moiety | Replacement Moiety | Rationale/Observation | Reference(s) |
| Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Introduces conformational rigidity. | plos.org |
| Piperazine | Ethylenediamine | Increases conformational flexibility; often reduces activity. | plos.orgnih.gov |
| Piperazine | Piperidine | Alters basicity and lipophilicity; improves stability in some scaffolds. | researchgate.netrsc.org |
Varying Linker Lengths and Substituents
Modifications are not limited to the ring itself but also extend to the nature of the linkers and substituents attached to the distal nitrogen of the piperazine. In the development of inhibitors for bacterial phosphopantetheinyl transferase, an acyclic linker was explored as an alternative to the piperazine core, drawing inspiration from the structure of Troviridine. acs.org Research on dopamine (B1211576) D3 receptor ligands has shown that the piperazine nitrogen can accommodate a variety of bulky substituents, including different substituted indole (B1671886) rings attached via amide or methylene (B1212753) linkers, without losing high affinity. nih.gov This suggests that the loss of basicity at this nitrogen atom does not negatively impact receptor binding for this target class. nih.gov
Modifications on the Pyridine (B92270) Moiety
The pyridine portion of 1-(3-methylpyridin-2-yl)piperazine (B109217) offers numerous positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.
Methyl and Halogen Substitutions on the Pyridine Ring
The introduction of additional methyl groups or halogen atoms to the pyridine ring significantly influences the molecule's properties. Structure-activity relationship (SAR) studies on related compounds, such as N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, have shown that substitutions on the pyridine ring are critical. acs.org For instance, the synthesis of tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate demonstrates the feasibility of introducing a bromine atom at the 5-position. cymitquimica.com
Further studies have systematically explored substitutions at various positions of the heterocyclic head group. nih.gov Adding a methyl group at the 4-position, as in 1-(4-Methylpyridin-2-yl)piperazine, creates a distinct derivative, while chloro-substitutions have also been investigated. The regioselectivity of nucleophilic aromatic substitution reactions on 3-substituted 2,6-dichloropyridines with 1-methylpiperazine has been studied, revealing that the steric properties of the substituent at the 3-position can direct the reaction to either the 2- or 6-position. gu.se
| Parent Scaffold | Pyridine Substitution | Observation | Reference(s) |
| plos.orgCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine | 3-Cl, 3-CF3, 3-NH2 | Resulted in 50- to 100-fold loss of potency. | nih.gov |
| plos.orgCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine | 7-Methyl, 8-Methyl | Not well-tolerated, significant loss of potency. | nih.gov |
| 2,6-dichloropyridine | Reaction with 1-methylpiperazine | Regioselectivity depends on the steric bulk of the 3-substituent. | gu.se |
| 1-(Pyridin-2-yl)piperazine | 4-Methyl | Creates a common derivative for SAR studies. | |
| This compound | 5-Bromo | Feasible synthesis of the bromo-substituted analog. | cymitquimica.com |
Other Aryl and Heteroaryl Substitutions
Beyond simple alkyl and halogen groups, the pyridine moiety can be replaced or further substituted with a wide range of other aryl and heteroaryl systems. In one study, the amide side chain of a lead compound was replaced with various substituted aryl or heteroaryl rings at the C-3 position of an imidazo[1,2-a]pyridine (B132010) core. rsc.org This led to the discovery that amine-substituted 3-aryl-imidazo[1,2-a]pyridine analogs showed promising activity. rsc.org
The synthesis of new derivatives has also involved linking the piperazine nitrogen to more complex heterocyclic systems, such as 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione. nih.gov Similarly, isoquinoline-based CXCR4 antagonists have been developed where a 3-methylpyridinyl moiety serves as a key head group. mdpi.com SAR exploration has also included replacing a triazolopyridazine ring system with phenyl and benzyl (B1604629) groups, which, unlike smaller substituents, retained potency. nih.gov The introduction of a 3-(2-CF3-4-Pyr) analog also maintained modest potency, whereas an unsubstituted pyridine did not. nih.gov These findings collectively demonstrate the broad scope for modifying the pyridine moiety to develop analogues with diverse chemical structures.
Stereochemical Considerations in Analogue Design
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical factor in the design and development of novel analogues of this compound. The introduction of chiral centers into the piperazine ring or its substituents can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological properties, including binding affinity, efficacy, and selectivity for their biological targets.
A key strategy in exploring the stereochemical aspects of this compound analogues involves the introduction of substituents on the piperazine ring itself, thereby creating one or more chiral centers. For instance, the methylation of the piperazine ring at the C2 or C3 position has been investigated to understand the impact of chirality on the biological activity of related aryl piperazinium compounds. acs.org
In a study focused on phenylpiperazine analogues, the introduction of a methyl group onto the piperazine ring was a deliberate strategy to introduce chirality and assess its effect on the activity and selectivity towards nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org This approach allows for the generation and separation of stereoisomers, whose distinct spatial configurations can be correlated with their biological functions.
The absolute configuration of these chiral analogues is often determined using advanced analytical techniques such as X-ray crystallography. acs.org This method provides definitive proof of the stereochemistry (R or S configuration) at the chiral centers. For example, crystallographic analysis of the enantiomers of dimethylated piperazine analogues revealed that the methyl groups preferentially occupy the equatorial position to minimize steric strain, which can involve the flipping of the chair conformation of the piperazine ring to achieve greater stability. acs.org
The biological evaluation of the separated stereoisomers is crucial for elucidating the stereochemical requirements of the target receptor. Research has shown that stereoisomers can have markedly different activities. For example, in a series of chiral compounds based on a different scaffold, one stereoisomer (3S) acted as an agonist, while its enantiomer (3R) was an antagonist at the α9 nAChR. acs.org This highlights the profound influence of stereochemistry on the pharmacological outcome.
For analogues of this compound, these findings underscore the importance of synthesizing and testing individual stereoisomers. A racemic mixture may mask the true activity of the more potent enantiomer or introduce unwanted effects from the less active or inactive enantiomer. Therefore, stereoselective synthesis or chiral separation is a vital step in the development of more potent and selective drug candidates.
The following table presents hypothetical data, based on the principles observed in related compound series, to illustrate how stereochemistry can influence the biological activity of this compound analogues.
Table 1: Impact of Piperazine Ring Stereochemistry on Receptor Binding Affinity of Hypothetical this compound Analogues
| Compound | Chiral Center | Stereoisomer | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (A vs. B) |
| Analogue 1 | None (racemic) | - | 50 | 150 | 3 |
| Analogue 2 | C2-Methyl | (R) | 10 | 200 | 20 |
| Analogue 3 | C2-Methyl | (S) | 120 | 180 | 1.5 |
| Analogue 4 | C3-Methyl | (R,S) | 75 | 100 | 1.3 |
| Analogue 5 | C3-Methyl | (R,R) | 25 | 300 | 12 |
Note: The data in this table is illustrative and based on general principles of stereochemistry in drug design. It does not represent experimentally determined values for the specific listed analogues.
The development of analogues of this compound necessitates a thorough consideration of stereochemistry. The introduction of chiral centers and the subsequent separation and evaluation of the resulting stereoisomers are essential for identifying compounds with optimized potency and selectivity. This approach allows for a deeper understanding of the structure-activity relationship and is a cornerstone of modern drug discovery. nih.gov
Structure Activity Relationship Sar Investigations of 1 3 Methylpyridin 2 Yl Piperazine Derivatives
General Principles of SAR in Piperazine-Containing Compounds
The piperazine (B1678402) ring is a privileged scaffold in drug discovery, prized for its unique structural and physicochemical properties. nih.govnih.gov As a six-membered heterocycle with two nitrogen atoms at opposing positions, it offers a combination of structural rigidity and conformational flexibility. nih.govresearchgate.net This structure provides a large polar surface area and contains hydrogen bond donors and acceptors, which often leads to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govresearchgate.net
The two nitrogen atoms are key modification points. researchgate.net The N1 nitrogen can be attached to various aryl or heteroaryl groups, such as the 3-methylpyridin-2-yl moiety, while the N4 nitrogen can be functionalized with a wide array of substituents to modulate pharmacological activity. nih.gov The basicity of the piperazine nitrogens is a critical feature, as they are typically protonated at physiological pH. nih.govsemanticscholar.org This positive charge facilitates strong ionic interactions with acidic amino acid residues, like aspartate, found within the transmembrane domains of G-protein coupled receptors (GPCRs), a common target class for these compounds. semanticscholar.orgmdpi.com The versatility of the piperazine moiety allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to enhance target affinity and selectivity. nih.govresearchgate.net
Impact of Substitutions on Receptor Binding Affinity and Selectivity
The biological profile of 1-(3-methylpyridin-2-yl)piperazine (B109217) derivatives is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and piperazine rings, as well as on any terminal groups. These modifications can dramatically alter a compound's affinity and selectivity for its molecular targets.
Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Interactions
Arylpiperazine derivatives are one of the most significant classes of ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in psychiatric conditions like anxiety and depression. nih.gov The interaction of these compounds with serotonin receptors is highly dependent on their substitution patterns.
For N-arylpiperazine compounds, substitutions on the terminal aryl ring are critical. For instance, in a series of coumarin-piperazine derivatives, compounds with a 2-chlorophenyl or 3-bromophenyl group attached to the piperazine nitrogen exhibited excellent binding affinity for the 5-HT1A receptor. semanticscholar.orgmdpi.com Similarly, another study found that a methoxy (B1213986) group in the ortho position of the phenyl ring led to potent 5-HT1A receptor antagonism. mdpi.com The introduction of a third substituent, such as a methyl group, on the piperazine ring itself has been shown to stabilize the ligand-receptor complex, sometimes improving affinity for the 5-HT2A receptor while maintaining or slightly enhancing 5-HT1A affinity. nih.gov
The linker connecting the piperazine core to other structural elements also plays a role. A study of benzo[b]thiophene derivatives found that a propyl linker between the piperazine and the benzo[b]thiophene ketone resulted in a compound with micromolar affinity for the 5-HT1A receptor. mdpi.com Molecular docking studies suggest that key interactions for high affinity include hydrogen bonds and salt bridges with prominent residues like Asp155 in the 5-HT2A receptor's binding cavity. mdpi.com
Table 1: SAR Findings for Serotonin Receptor Interactions
| Compound Class | Substitution/Structural Feature | Effect on Receptor Affinity/Activity | Receptor Target(s) | Source |
|---|---|---|---|---|
| Coumarin-piperazine derivatives | 2-Chlorophenyl or 3-bromophenyl on piperazine | Excellent binding affinity | 5-HT1A | semanticscholar.orgmdpi.com |
| Coumarin-piperazine derivatives | Ortho-methoxy group on phenyl ring | Potent antagonism | 5-HT1A | mdpi.com |
| 1,2,4-Trisubstituted piperazines | Methyl group on piperazine ring | Stabilizes ligand-receptor complex, may improve affinity | 5-HT2A | nih.gov |
| Benzo[b]thiophen-2-yl-propan-1-one derivatives | 4-(Pyridin-2-yl)piperazin-1-yl moiety | Micromolar binding affinity | 5-HT1A | mdpi.com |
Dopamine (B1211576) Receptor (D2, D3, D4) Interactions
The arylpiperazine scaffold is also crucial for developing ligands targeting dopamine D2-like receptors (D2, D3, and D4), which are key targets for antipsychotic medications. nih.govnih.gov Selectivity, particularly for the D3 receptor over the D2 receptor, is a major goal in modern drug design to potentially reduce side effects. nih.govredheracles.net
SAR studies have revealed that both the aryl group attached to the piperazine and the linker chain are determinants of affinity and selectivity. For a series of benzolactam derivatives, aryl groups such as 2-methoxyphenyl and 2,3-dichlorophenyl on the piperazine ring produced greater affinity for the D3 receptor. redheracles.net The length of the alkyl linker connecting the piperazine to the lactam was also critical; a butyl linker was found to be able to form hydrogen bonds with residues in both D2 and D3 receptors. redheracles.net
The 2,3-dichlorophenylpiperazine moiety, in particular, has been identified as a key feature for achieving high D3 receptor affinity and selectivity. acs.org In another series, substituting the N-phenylpiperazine with a 4-thiophene-3-yl-benzamide or a 4-thiazolyl-4-ylbenzamide group resulted in compounds with high affinity and significant selectivity (up to 1831-fold) for the D3 receptor over the D2 receptor. mdpi.com Structural modeling suggests that selectivity is often driven by interactions with less conserved amino acid residues in the receptor binding pockets. nih.gov
Table 2: SAR Findings for Dopamine Receptor Interactions
| Compound Class | Substitution/Structural Feature | Effect on Receptor Affinity/Activity | Receptor Target(s) | Source |
|---|---|---|---|---|
| Benzolactam derivatives | 2-Methoxyphenyl or 2,3-dichlorophenyl on piperazine | Increased affinity | D3 | redheracles.net |
| Benzolactam derivatives | Butyl linker (vs. propyl) | Enables H-bonds with key residues | D2, D3 | redheracles.net |
| Fluorenylcarboxamide derivatives | 2,3-Dichlorophenylpiperazine moiety | High affinity and selectivity | D3 over D2 | nih.govacs.org |
| N-Phenylpiperazine benzamides | 4-Thiophene-3-yl-benzamide or 4-thiazolyl-4-ylbenzamide group | High affinity and high selectivity | D3 over D2 | mdpi.com |
Opioid Receptor (Kappa) Interactions
Derivatives containing the piperazine scaffold have been investigated as modulators of opioid receptors, especially the kappa opioid receptor (KOR), a target for treating addiction, depression, and pain. acs.orgnih.gov
Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines identified this class as a novel source of opioid receptor antagonists. acs.org A library of analogues was synthesized to explore the SAR, leading to the discovery that attaching specific N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide structures resulted in potent and selective KOR antagonists. acs.org In a separate study, novel thiazole-piperazine derivatives were synthesized and found to produce pain-relieving effects, which were reversed by the non-selective opioid antagonist naloxone, suggesting involvement of the opioidergic system. mdpi.com
Other Receptor and Enzyme Targets (e.g., TRPV1, M1, Phosphopantetheinyl Transferase, ALK2)
The versatility of the this compound scaffold allows its derivatives to interact with a diverse range of other biological targets.
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a sensor for noxious stimuli and a target for pain management. nih.gov While specific SAR studies for this compound derivatives at TRPV1 are not prominent, the general class of piperazine-containing molecules has been explored for this target.
M1 (Muscarinic) Receptors: Off-target activity is a key consideration in SAR studies. In the development of CXCR4 antagonists based on a piperazine side chain, some analogues showed inhibitory activity at muscarinic acetylcholine (B1216132) receptors (M1). nih.gov For example, an isoquinoline (B145761) derivative with a propyl-piperazine side chain had notable muscarinic activity, which was absent in a similar benzimidazole (B57391) derivative, highlighting how the core heterocyclic system can influence selectivity against off-targets like M1. nih.gov
Phosphopantetheinyl Transferase: This class of enzymes is essential in various organisms, including Mycobacterium tuberculosis. While piperidine (B6355638) derivatives have been explored as inhibitors of the mycobacterial enzyme MenA, specific data linking this compound derivatives to phosphopantetheinyl transferase inhibition is limited in the reviewed literature. nih.gov
ALK2: Activin receptor-like kinase 2 (ALK2) is a protein kinase involved in rare genetic diseases. While various heterocyclic compounds are investigated as ALK2 inhibitors, specific SAR studies focusing on this compound derivatives are not widely reported.
Correlation of Structural Features with Biological Activity
The pyridine ring itself is a key pharmacophoric element. The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and receptor interactions. gu.se The methyl group at the 3-position of the pyridine ring introduces steric and electronic effects that can dictate the preferred conformation and regioselectivity of binding. gu.se
The piperazine ring serves as a conformationally restrained yet versatile linker. nih.govresearchgate.net Its basic nitrogen atoms are fundamental for anchoring ligands into the binding pockets of many GPCRs through ionic bonds. semanticscholar.org Modifications at the N4-position are a primary strategy for modulating activity and directing the molecule toward different targets. The choice of substituent—from a simple alkyl chain to a complex aryl or heteroaryl group—is often the main determinant of receptor affinity and selectivity. nih.govresearchgate.net For example, the addition of bulky, lipophilic aryl groups at this position is a common feature in ligands for serotonin and dopamine receptors.
A clear correlation exists between the physicochemical properties of the substituents and the resulting biological activity. Increasing lipophilicity in the terminal part of the molecule can enhance binding to hydrophobic pockets within a receptor but may also impact solubility and metabolic stability. nih.gov The electronic nature of the substituents (electron-donating vs. electron-withdrawing) on any aromatic rings can fine-tune interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor binding site. mdpi.com Ultimately, a successful drug candidate based on this scaffold represents a careful balance of these structural features to achieve high potency and selectivity for the desired biological target while maintaining favorable drug-like properties. nih.gov
Pharmacophore Identification and Lead Optimization
The process of identifying a pharmacophore involves pinpointing the specific three-dimensional arrangement of steric and electronic features within a molecule that are crucial for its interaction with a biological target. d-nb.info This model then serves as a blueprint for lead optimization, a key phase in drug discovery where a promising lead compound is systematically modified to enhance its desired properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable ones. For derivatives of this compound, the arylpiperazine moiety itself is often a core pharmacophoric element, particularly in ligands targeting central nervous system (CNS) receptors like dopamine and serotonin receptors. nih.gov
Lead optimization efforts for compounds containing the 1-(pyridin-2-yl)piperazine scaffold often focus on several key structural regions: the pyridine ring, the piperazine core, and the substituent attached to the second nitrogen of the piperazine.
Investigations into Pyridine Ring Substitution:
The substitution pattern on the pyridine ring is a critical determinant of biological activity. Modifications to this part of the molecule can influence receptor affinity, selectivity, and pharmacokinetic properties. For example, in the development of inhibitors for bacterial phosphopantetheinyl transferase (PPTase), a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides were synthesized. The SAR studies revealed that the nature and position of substituents on the pyridine ring significantly impacted inhibitory potency. acs.org
| Compound | Pyridine Substitution | Arylpiperazine Moiety | IC50 (µM) vs. Sfp-PPTase acs.org |
| 1 | 4-Methyl | 1-(3-(Trifluoromethyl)phenyl)piperazine | 0.44 |
| 2 | 4,6-Dimethyl | 1-(3-(Trifluoromethyl)phenyl)piperazine | 0.28 |
| 3 | 4-Methoxy | 1-(3-(Trifluoromethyl)phenyl)piperazine | 0.17 |
| 4 | 5-Chloro | 1-(3-(Trifluoromethyl)phenyl)piperazine | > 114 |
| 5 | 3-Chloro-5-(trifluoromethyl) | 1-(3-Chlorophenyl)piperazine | 0.05 |
The data clearly indicates that while a 4-methyl group (as in the parent scaffold) confers potent activity, electron-donating groups like 4-methoxy and additional methyl groups can enhance it. acs.org Conversely, introducing a chloro group at the 5-position was detrimental to activity. The combination of a 3-chloro and 5-trifluoromethyl substituent on the pyridine ring, as seen in the advanced analogue ML267, resulted in a highly potent inhibitor. acs.org
The Piperazine Core and its Linker:
The piperazine ring is a common pharmacophore in CNS-active agents due to its ability to engage in specific interactions with receptors and its frequent protonation at physiological pH, which can aid solubility. nih.govrsc.org In many SAR studies, the integrity of the piperazine ring is maintained, as it is considered essential for activity. nih.gov However, modifications to its conformation or replacement with other cyclic amines can be explored. For instance, in a program targeting 5-HT1A agonists, replacing a piperidine with a piperazine ring led to a nearly 10-fold increase in metabolic stability. acs.org
In the optimization of imidazo[1,2-a]pyridine (B132010) amides as anti-tuberculosis agents, the introduction of a piperazine linker between two aromatic systems was a key strategy. This modification enhanced potency, improved metabolic stability, and increased solubility under acidic conditions due to the ionizable nature of the piperazine ring. rsc.orgresearchgate.net
Modifications of the Terminal Group:
The substituent at the N4 position of the piperazine ring is a major vector for lead optimization, allowing for significant modulation of a compound's properties. In the context of dopamine D3 receptor ligands, the aryl group attached to the piperazine is a crucial part of the pharmacophore. nih.gov For example, replacing a 2-methoxyphenyl group with a 2,3-dichlorophenyl moiety on the piperazine nitrogen led to a series of potent and selective D3 antagonists. nih.gov
Similarly, in the development of anti-Cryptosporidium agents, the lead compound featured a 2-(3,4-dichlorophenyl)acetyl group attached to the piperazine. This structural feature was maintained throughout the initial SAR interrogation, indicating its importance for biological activity. nih.gov In another study on 5-HT6 receptor ligands, the lead structure, 4-(4-methylpiperazin-1-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine, was modified by introducing various substituents on the terminal phenyl ring, which modulated receptor affinity. nih.gov
The following table illustrates how modifications to the terminal aryl group on the piperazine scaffold can affect receptor binding affinity for dopamine and serotonin receptors.
| Base Scaffold | Terminal Group (at Piperazine N4) | Target | Affinity (Ki, nM) |
| Arylpiperazine | Fluorenylcarboxamide | D3 | 0.90 nih.gov |
| Arylpiperazine | 2,3-Dichlorophenyl | D3 | High (<10) acs.org |
| 2-(piperazin-1-yl)pyrimidine | 2-(3-Chloropropyl)-benzo[d]thiazole | D4 | 3.9 nih.gov |
| 1-(3-methylpyridin-2-yl) | N/A (Parent Compound) | N/A | N/A |
Preclinical Pharmacological Research on 1 3 Methylpyridin 2 Yl Piperazine Derivatives
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental to the initial pharmacological characterization of 1-(3-methylpyridin-2-yl)piperazine (B109217) derivatives. These tests quantify the interaction of the compounds with specific molecular targets, such as receptors and enzymes, and assess the functional consequences of these interactions in a controlled, non-living system.
Ligand-binding assays are employed to determine the affinity of a compound for a specific receptor. Radioligand binding assays, for example, measure the ability of a test compound to displace a radiolabeled ligand from its receptor. This provides an inhibition constant (Ki) or affinity constant (Kb), which indicates the concentration of the compound required to occupy 50% of the receptors.
Functional assays, such as the [35S]GTPγS binding assay, provide further insight by measuring the functional consequence of receptor binding. This assay is particularly useful for G-protein coupled receptors (GPCRs). nih.govnih.gov The binding of an agonist to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G-protein, initiating a signaling cascade. nih.gov The [35S]GTPγS assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which accumulates on activated Gα subunits. nih.govcreative-bioarray.com The amount of radioactivity incorporated is a direct measure of G-protein activation, allowing researchers to determine a compound's potency (EC50) and efficacy (Emax) and to classify it as an agonist, antagonist, or inverse agonist. nih.govcreative-bioarray.com
Research on various piperazine (B1678402) derivatives has utilized these techniques to establish their receptor affinity profiles. For instance, studies on piperazine and piperidine (B6355638) derivatives have identified compounds with high affinity for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, which are targets for neurological and pain-related conditions. nih.gov
| Compound (Description) | Target Receptor | Affinity (Kᵢ / Kₑ in nM) |
| Compound 4 (piperazine derivative) | hH₃R | 3.17 |
| σ₁R | 1531 | |
| Compound 5 (piperidine analog of Cmpd 4) | hH₃R | 7.70 |
| σ₁R | 3.64 | |
| Compound 11 (piperidine derivative) | hH₃R | 6.2 |
| σ₁R | 4.41 | |
| σ₂R | 67.9 | |
| Phenylacetamide 17b | σ₁R | 181 |
Table 1: In Vitro Receptor Binding Affinities of Selected Piperazine and Piperidine Derivatives. Data sourced from studies investigating interactions with histamine and sigma receptors. nih.govnih.gov
The inhibitory activity of this compound derivatives against various enzymes is a key area of preclinical investigation. These assays measure the concentration of a compound required to inhibit the activity of a target enzyme by 50% (IC50). A lower IC50 value indicates greater potency.
Studies have shown that derivatives of the closely related 1-(pyridin-2-yl)piperazine structure can be potent inhibitors of several enzymes. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been identified as effective inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov Similarly, other pyridyl- and pyrimidinyl-piperazine derivatives have demonstrated selective inhibitory activity against monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters and a target for antidepressant drugs. researchgate.netnih.govmdpi.com Further research has identified piperazine derivatives that inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in dermatology. researchgate.net
| Compound (Description) | Target Enzyme | Potency (IC₅₀ in µM) |
| Compound 5b (1-(3-nitropyridin-2-yl)piperazine derivative) | Urease | 2.0 |
| Compound 7e (1-(3-nitropyridin-2-yl)piperazine derivative) | Urease | 2.24 |
| Compound 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivative) | MAO-A | 23.10 |
| Compound 2m (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivative) | MAO-A | 24.14 |
| Compound 10b (piperazine derivative with 1,2,4, triazole nucleus) | Tyrosinase | 30.7 |
Table 2: In Vitro Enzyme Inhibition by Pyridyl- and Pyrimidinyl-piperazine Derivatives. The data highlights the potential of these scaffolds to target enzymes involved in various disease pathways. nih.govresearchgate.netresearchgate.net
Cell-based assays serve as a crucial bridge between molecular target interactions and physiological effects. These assays confirm that a compound can engage its intended target within a living cell and modulate downstream signaling pathways.
For potential anticancer agents, cytotoxicity assays are commonly used. The MTT assay, for example, measures the metabolic activity of cells, which is proportional to the number of viable cells. mdpi.com A reduction in metabolic activity after treatment with a compound indicates cytotoxicity. Studies on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have used this method to determine their IC50 values against breast cancer cell lines like MCF7 and MDA-MB-231. mdpi.com
More sophisticated assays can elucidate the specific mechanism of action. For instance, flow cytometry and fluorescence microscopy can be used to analyze the cell cycle and detect apoptosis (programmed cell death). Research on quinoxaline (B1680401) derivatives bearing an N-methylpiperazine substituent found that a lead compound induced cell cycle arrest in the S phase and triggered mitochondrial apoptosis in human lung adenocarcinoma cells (A549). figshare.com This demonstrates a clear modulation of cellular pathways related to cancer progression.
| Compound (Description) | Cell Line | Assay Type | Potency (IC₅₀ in µM) |
| Thiouracil amide derivative | MCF7 (Breast Cancer) | Cytotoxicity | 18.23 |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine | Breast Cancer Cells | Cytotoxicity | 0.31 - 120.52 |
| mriBIQ 13da/14da (N-methylpiperazine quinoxaline derivative) | A549 (Lung Cancer) | Cytotoxicity | ~0.5 (comparable to Doxorubicin) |
Table 3: Activity of Piperazine Derivatives in Cell-Based Assays. These assays confirm the ability of the compounds to affect cancer cell viability. mdpi.comfigshare.com
Preclinical Efficacy Studies in Animal Models (Focus on Mechanism-Based Effects)
Following promising in vitro results, preclinical efficacy studies are conducted in animal models to assess a compound's potential therapeutic effects in a living organism. These studies are designed to test hypotheses generated from in vitro data, focusing on how the compound's mechanism of action translates into a physiological response.
For instance, a piperazine derivative identified as a selective inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3) in vitro was subsequently tested in a mouse xenograft model. researchgate.net In this model, human cancer cells (HCT-116) are implanted into mice, which then develop tumors. The administration of the inhibitory compound led to a significant reduction in tumor growth, directly linking the in vitro enzyme inhibition to an in vivo anticancer effect. researchgate.net
Similarly, for compounds that demonstrate high affinity and antagonism at specific neurotransmitter receptors in vitro, such as the histamine H3 or sigma-1 receptors, animal models of corresponding diseases are used. nih.gov A compound with potent H3 receptor antagonism might be tested in models of cognitive impairment, while a sigma-1 antagonist could be evaluated in models of neuropathic pain to see if the in vitro receptor activity produces the predicted therapeutic outcome. These mechanism-based studies are critical for validating the therapeutic hypothesis and supporting the progression of a compound toward clinical development.
Computational Chemistry and in Silico Modeling for 1 3 Methylpyridin 2 Yl Piperazine Research
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is fundamental in rational drug design, where it is used to screen virtual libraries of compounds and to clarify the mechanism of action of a potential drug. For 1-(3-Methylpyridin-2-yl)piperazine (B109217), docking studies can elucidate how it fits into the binding site of a specific protein target.
Molecular docking simulations predict the specific conformation (the "pose") of this compound within a protein's binding pocket. These simulations calculate a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score suggests a stronger, more favorable interaction. nih.gov For derivatives and analogous structures containing piperazine (B1678402) and pyridine (B92270) moieties, docking studies have been used to identify key interactions and rank compounds based on their predicted potency. dntb.gov.ua
The binding mode reveals the precise orientation of the ligand's functional groups. For this compound, this would include the positioning of the 3-methylpyridine (B133936) ring and the piperazine group relative to the amino acid residues in the target's active site. Studies on similar heterocyclic compounds show that the pyridine ring often engages in π-π stacking interactions, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors. researchgate.net The predicted binding affinity provides a quantitative measure to compare the compound against other potential ligands or known inhibitors.
Table 1: Representative Docking and Binding Energy Scores from Studies on Piperazine Derivatives
| Compound Type | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |
| Piperazine-Naphthoquinone Derivative | PARP-1 | -7.41 | -43.77 (MM/GBSA) |
| Piperazine-Naphthoquinone Derivative | PARP-1 | -7.17 | -52.51 (MM/GBSA) |
| Piperazine-Naphthoquinone Derivative | PARP-1 | -7.37 | -62.87 (MM/GBSA) |
| Pyridine-Oxadiazole Derivative | DRP-1 | -9.54 | Not Reported |
This table presents example data from studies on similar compounds to illustrate the metrics used; it is not specific to this compound.
The stability of the ligand-target complex is governed by a combination of non-covalent interactions. nih.govnih.gov Docking analysis provides a detailed map of these forces between this compound and the target protein.
Electrostatic Interactions: These include hydrogen bonds, salt bridges, and other charge-based interactions. nih.govucsd.edu The nitrogen atoms in both the pyridine and piperazine rings of the compound are capable of forming crucial hydrogen bonds with amino acid residues like serine, threonine, or glutamine in a binding pocket. nih.gov The distribution of the electrostatic potential across the molecule, which can be calculated using computational methods, is critical for these interactions. researchgate.net
Hydrophobic Interactions: These interactions occur between nonpolar groups and are a primary driving force for ligand binding. nih.govucsd.edu The methyl group on the pyridine ring and the carbon backbone of the piperazine ring can form van der Waals and hydrophobic contacts with nonpolar amino acid residues such as valine, leucine, and isoleucine. researchgate.net The aromatic pyridine ring can also participate in favorable π-π stacking or π-alkyl interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan.
A thorough analysis of these interactions is essential for understanding the structural basis of the compound's activity and for guiding future modifications to enhance binding affinity and selectivity.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. acs.org MD simulations model the movements and conformational changes of atoms and molecules, providing insights into the stability of the predicted binding mode. nih.gov
In the context of this compound, an MD simulation would typically start with the best-docked pose. The simulation would then track the atomic motions of the entire system (protein, ligand, and surrounding solvent) over nanoseconds or even microseconds. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand, which measures how much its position deviates from the initial docked pose. A stable, low RMSD value indicates that the binding mode is likely stable. acs.org Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more refined estimate of the binding free energy, which often correlates better with experimental results than docking scores alone. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a compound can become a viable drug, it must possess favorable ADME properties. In silico ADME prediction uses computational models to estimate these properties based on a molecule's structure, helping to identify potential liabilities early in the drug discovery process. nih.gov
Computational tools can predict a wide range of pharmacokinetic parameters for this compound. nih.gov These models are typically built from large datasets of experimentally measured properties and use quantitative structure-activity relationship (QSAR) approaches. nih.gov
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA), cell permeability (e.g., Caco-2 permeability), and whether the compound is a substrate for efflux transporters like P-glycoprotein.
Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd).
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of the compound's metabolic stability in liver microsomes. hzdr.de
Excretion: Estimation of clearance rates and potential routes of elimination.
Studies on similar piperazine derivatives have utilized such in silico tools to generate ADME profiles, indicating favorable drug-like characteristics and balanced pharmacokinetic properties. researchgate.net
Table 2: Example of a Predicted In Silico ADME Profile
| ADME Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeability | Low / CNS Negative | May not readily enter the central nervous system |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for action |
| Metabolic Stability | Moderate | Indicates the compound's expected half-life in the body |
This table contains representative data and does not reflect actual measured values for this compound.
"Druggability" refers to the likelihood that a compound can be developed into a successful drug with acceptable ADME and toxicity profiles. univ-paris-diderot.fr Predictive models assess druggability by evaluating a compound's physicochemical properties against established criteria, such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Specialized software and web servers, such as PockDrug, can predict the druggability of a target's binding pocket, while other programs analyze the ligand itself. univ-paris-diderot.frnih.gov These tools generate a "drug-likeness" score or a probability, which helps prioritize compounds for further development. researchgate.net For this compound, these models would analyze its structure to flag any potential issues, such as poor solubility or high metabolic turnover, that might hinder its progression toward clinical trials. This computational assessment is a key step in the journey from a hit compound to a viable clinical candidate. acs.org
Density Functional Theory (DFT) Applications
Following an extensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available, peer-reviewed studies that have specifically applied Density Functional Theory (DFT) to the compound this compound.
While DFT is a powerful and widely used computational method for investigating the electronic structure, molecular geometry, and other quantum chemical properties of various molecules, including many piperazine derivatives, research focusing explicitly on this compound is not present in the accessible literature.
Therefore, the generation of detailed research findings, data tables on optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), or vibrational frequencies for this specific compound is not possible without original research. The scientific community has yet to publish a dedicated computational analysis of this compound using DFT methods.
Applications of 1 3 Methylpyridin 2 Yl Piperazine in Advanced Medicinal Chemistry
Role as a Versatile Intermediate in Bioactive Compound Synthesis
The chemical structure of 1-(3-Methylpyridin-2-yl)piperazine (B109217) makes it an ideal starting material or intermediate in the synthesis of more complex molecules. The piperazine (B1678402) ring offers two nitrogen atoms that can be readily functionalized, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds. The synthesis of this intermediate often involves the reaction of 2-chloro-3-methylpyridine (B94477) with piperazine.
The versatility of this compound is evident in its use to create extensive libraries of derivatives for screening against various biological targets. For instance, it has been a key building block in the development of muscarinic acetylcholine (B1216132) receptor antagonists, where modifications on the piperazine nitrogen have led to compounds with high potency and selectivity. nih.gov The adaptability of the this compound core allows for systematic structure-activity relationship (SAR) studies, enabling chemists to fine-tune the properties of the final compounds to achieve desired therapeutic effects.
Development of Novel Antagonists and Inhibitors
Derivatives of this compound have shown significant promise as antagonists and inhibitors of various biological targets. A notable area of research has been the development of selective muscarinic M1 receptor antagonists. nih.govnih.gov Starting from a known M1 antagonist, researchers have utilized the this compound scaffold to explore SAR, leading to the discovery of potent and selective antagonists with improved metabolic profiles. nih.gov
One such derivative, PIPE-359, emerged from these studies as a brain-penetrant and selective M1 antagonist with robust efficacy in preclinical models of multiple sclerosis. acs.org The development of PIPE-359 involved the strategic modification of the 1-(pyridin-2-yl)piperazine moiety to enhance potency and pharmacokinetic properties. nih.govacs.org
Furthermore, derivatives of pyridylpiperazine have been investigated as urease inhibitors. nih.gov Urease is an enzyme that plays a crucial role in the survival of pathogens like Helicobacter pylori. The synthesized 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives demonstrated significant inhibitory activity against jack bean urease, with some compounds showing lower IC50 values than the standard inhibitor thiourea. nih.gov
The following table summarizes some of the antagonists and inhibitors derived from the this compound scaffold:
| Compound/Derivative Class | Target | Notable Findings |
| PIPE-359 | Muscarinic M1 Receptor | Brain-penetrant and selective antagonist with efficacy in a mouse model of multiple sclerosis. acs.org |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Potent inhibitors with IC50 values lower than the standard, thiourea. nih.gov |
| Pyridinylpiperazine derivatives | Dopamine (B1211576) D2, D3, D4 receptors | Showed potential antipsychotic action by inhibiting apomorphine-induced climbing in mice. nih.gov |
| 1-(Pyridin-2-yl)piperazine derivatives | Serotonin (B10506) 5-HT7 Receptor | Radiolabeled derivatives showed high affinity for 5-HT7 receptors, with potential for glioblastoma imaging. nih.gov |
Exploration of Diverse Therapeutic Potential for Derivatives
The structural versatility of this compound has facilitated the exploration of its derivatives for a wide range of therapeutic applications.
The pyridinylpiperazine scaffold is a common feature in many centrally acting agents. drugbank.com Derivatives of 3-substituted 2-pyridinyl-1-piperazine have been evaluated for their potential antipsychotic activity. nih.gov The biological profile of these compounds was found to be dependent on the electronic and lipophilic characteristics of the substituent on the pyridine (B92270) ring, with a cyano group being optimal for the desired activity. nih.gov
In the realm of antidepressants, novel arylpiperazine derivatives incorporating picolinic nuclei have shown antidepressant-like effects in animal models. nih.gov These effects appear to be mediated through interactions with the serotonergic system, particularly the 5-HT1A receptors. nih.gov The piperazine moiety is considered a key substructure for the development of new antidepressant medications. nih.gov
The following table details some of the CNS-active derivatives:
| Derivative Class | Therapeutic Area | Mechanism/Finding |
| 3-Substituted 2-pyridinyl-1-piperazine derivatives | Antipsychotics | Activity dependent on substituent properties on the pyridine ring; cyano group optimal. nih.gov |
| Arylpiperazine derivatives with picolinic nuclei | Antidepressants | Antidepressant-like effects mediated by the serotonergic system (5-HT1A receptors). nih.gov |
| Piperazine-substituted oxadiazoles | CNS-active agents | Designed as potential kinase inhibitors and CNS-targeting drugs. cuestionesdefisioterapia.com |
Derivatives of this compound have demonstrated notable antimicrobial and antiviral properties. For example, related piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In antiviral research, novel trifluoromethylpyridine piperazine derivatives have been synthesized and tested for their activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.org Several of these compounds exhibited potent protective activity, in some cases superior to the commercial agent ningnanmycin. frontiersin.org Other studies have explored pyrazolo[3,4-b]pyridine derivatives containing a (methylpyridin-2-yl)amino moiety, which have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net
Below is a summary of the antimicrobial and antiviral activities:
| Derivative Class | Activity | Target Organisms/Viruses | Key Findings |
| Piperazine derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Effective against various bacterial strains. |
| Trifluoromethylpyridine piperazine derivatives | Antiviral | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Potent protective activity, some exceeding commercial agents. frontiersin.org |
| 4-[(Methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives | Antiviral | HSV-1, MAY, VSV | Exhibited antiviral activity with specific compounds showing notable efficacy. researchgate.net |
| Piperazine-substituted pyranopyridines | Antiviral | Hepatitis B Virus (HBV) | Act as inhibitors of HBV virion production. nih.gov |
The anti-inflammatory potential of this compound derivatives has also been a subject of investigation. For instance, the amide derivative of ibuprofen (B1674241) with 2-amino-3-methylpyridine (B33374) demonstrated greater potency than ibuprofen in a model of visceral pain while having a significantly lower ulcerogenic potential. diva-portal.org This compound was found to be a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. diva-portal.orgplos.org The development of dual-acting ligands for histamine (B1213489) H3 and H4 receptors, which are targets for novel anti-inflammatory agents, has also been pursued using piperazine-containing scaffolds. nih.gov
In the field of oncology, derivatives of this compound have shown promise as potential anticancer agents. Piperazine-substituted pyranopyridines have been found to exhibit antiproliferative activity against various tumor cell lines. nih.gov Similarly, novel imatinib (B729) derivatives incorporating a piperazine group have demonstrated high anticancer activity on several cell lines. nih.gov
Research has also focused on linking the piperazine moiety to other known anticancer pharmacophores. For example, vindoline, a monomer Vinca alkaloid that is not cytotoxic on its own, was coupled with N-substituted piperazine derivatives, resulting in compounds with significant cytotoxic activity against various cancer cell lines. mdpi.com
The table below highlights some of the findings in anticancer research:
| Derivative Class | Cancer Cell Lines | Key Findings |
| Piperazine-substituted pyranopyridines | Various tumor cell lines | Exhibit antiproliferative activity. nih.gov |
| Imatinib derivatives with a piperazine group | Molt-4 and other cell lines | Showed high anticancer activity. nih.gov |
| Vindoline-piperazine derivatives | Breast cancer (MDA-MB-468), Non-small cell lung cancer (HOP-92) | Demonstrated outstanding cytotoxic activity with GI50 values < 2 μM. mdpi.com |
| Pyridine derivatives with a phenylurea moiety | Colon cancer (HCT-116) | Induced apoptosis and disrupted the cell cycle. researchgate.net |
Design of Radiotracer Candidates for Positron Emission Tomography (PET)
Following extensive and targeted searches of scientific literature and databases, no specific research or published data could be identified regarding the design, synthesis, or evaluation of radiotracer candidates derived from the chemical compound this compound for use in Positron Emission Tomography (PET).
The core structure of this compound, featuring a substituted pyridine ring linked to a piperazine moiety, is a common scaffold in medicinal chemistry and has been explored for a variety of biological targets. In the broader context of PET radiotracer development, numerous piperazine-containing molecules have been successfully radiolabeled and investigated for imaging a range of physiological and pathological processes. These efforts have targeted neurotransmitter receptors, enzymes, and transporters in the central nervous system, as well as various cancer-related biomarkers.
However, the specific application of the this compound scaffold in the design and preclinical or clinical evaluation of PET radiotracers is not documented in the available scientific literature. Consequently, there are no detailed research findings, data tables on radiolabeling, or in vivo imaging results to report for this particular compound in the context of PET. Further research would be required to explore the potential of this compound as a precursor for novel PET imaging agents.
Patent Landscape and Intellectual Property in 1 3 Methylpyridin 2 Yl Piperazine Research
The exploration of chemical compounds for therapeutic purposes is intrinsically linked to the landscape of intellectual property. For a molecule like 1-(3-Methylpyridin-2-yl)piperazine (B109217), its potential journey from a laboratory curiosity to a clinical candidate is shaped by patenting strategies, the research environment, and the specific chemical features that render it and its derivatives both novel and effective. This section delves into the patenting trends surrounding the broader class of piperazine-containing compounds, the critical role of patents in the academic drug discovery process, and how specific chemical modifications influence both patentability and therapeutic efficacy.
Future Trajectories in 1 3 Methylpyridin 2 Yl Piperazine Academic Research
Identification of Novel Biological Targets
While the 1-(3-methylpyridin-2-yl)piperazine (B109217) scaffold itself is a specific entity, the broader class of arylpiperazines has been investigated for a wide spectrum of biological activities. nih.gov Future research will focus on systematically screening this compound and its novel derivatives against diverse biological targets to uncover new therapeutic applications. The existing literature on related piperazine (B1678402) compounds provides a roadmap for this exploration.
Key areas for target identification include:
Oncology: Piperazine derivatives have shown significant potential as anticancer agents. mdpi.comnih.gov For instance, Imatinib (B729), a well-known tyrosine kinase inhibitor, features a piperazine ring crucial for its bioavailability. nih.gov Novel derivatives of this compound could be evaluated against various kinases, Poly (ADP-ribose) polymerase (PARP-1), and other enzymes implicated in cancer progression. nih.govacs.org
Neuroscience: Arylpiperazines are well-established as modulators of central nervous system targets. nih.gov Research could probe the activity of this compound derivatives on receptors such as dopamine (B1211576), serotonin (B10506), and opioid receptors, potentially leading to new treatments for neuropathic pain, depression, or other neurological disorders. nih.govacs.org
Infectious Diseases: The piperazine nucleus is a component of various antimicrobial and anthelmintic drugs. researchgate.netgoogle.com Screening against a panel of bacteria, fungi, and viruses, including significant pathogens like Mycobacterium tuberculosis and SARS-CoV-2 Mpro, could reveal new anti-infective agents. researchgate.netnih.govbiorxiv.org
Radioprotection: Recent studies have identified piperazine derivatives as promising radioprotective agents, offering a potential advantage over existing compounds by having better safety profiles. nih.gov This presents a novel and critical area of investigation for derivatives of this compound.
Table 1: Potential Biological Targets for this compound Derivatives based on Analogous Scaffolds
| Therapeutic Area | Potential Biological Target Class | Example Targets from Related Compounds | Reference |
|---|---|---|---|
| Oncology | Enzymes (Kinases, Polymerases) | BCR-ABL, VEGFR-2, PARP-1 | nih.govresearchgate.net |
| Neuroscience | G-Protein Coupled Receptors (GPCRs) | Kappa Opioid Receptor, NMDA Receptor | nih.govacs.org |
| Infectious Disease | Viral Proteases, Bacterial Enzymes | SARS-CoV-2 Main Protease (Mpro) | nih.govbiorxiv.org |
| Radiation Countermeasures | Apoptosis-Regulating Proteins | PUMA (p53 upregulated modulator of apoptosis) | nih.gov |
Advanced Synthetic Methodologies
The synthesis of this compound and its derivatives is crucial for generating compound libraries for biological screening. While traditional methods exist, future research will leverage more advanced and efficient synthetic strategies.
Established Routes: The foundational synthesis typically involves either the nucleophilic substitution of a suitable precursor with piperazine or, more commonly, the reductive amination of 3-methyl-2-pyridinecarboxaldehyde with piperazine using reducing agents like sodium triacetoxyborohydride.
Modern Catalysis: Future methodologies will likely incorporate advanced catalytic systems. This includes the use of heterogeneous cobalt or rhodium catalysts for the hydrogenation of the pyridine (B92270) ring if piperidine (B6355638) derivatives are desired, which can offer milder reaction conditions and improved selectivity. mdpi.com
Protecting Group Strategies: To achieve more complex derivatives, sophisticated use of protecting groups is necessary. For example, using a tert-butyl carbamate (B1207046) (Boc) group to temporarily block one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. chemicalbook.com
Multi-component and Cascade Reactions: The development of one-pot reactions, such as cascade hydroboration/hydrogenation or multi-component annulations, can significantly streamline the synthesis of complex piperazine derivatives, reducing the number of steps, saving time, and minimizing waste. mdpi.com
Flow Chemistry: The adoption of continuous flow chemistry can offer advantages in terms of safety, scalability, and reaction control for key synthetic steps, facilitating the rapid production of analogues for further study.
Table 2: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Reductive Amination | Reaction of an aldehyde/ketone with piperazine in the presence of a reducing agent. | Reliable, high-yielding for core structure formation. | |
| Protecting Group Chemistry | Use of groups like Boc to enable regioselective functionalization of the piperazine ring. | Enables synthesis of complex, unsymmetrically substituted derivatives. | chemicalbook.com |
| Catalytic Hydrogenation | Reduction of the pyridine ring using metal catalysts to form piperidine analogues. | Access to different saturation levels of the heterocyclic core. | mdpi.com |
| Multi-component Reactions | Combining three or more reactants in a single step to build molecular complexity. | High efficiency and atom economy. | mdpi.com |
In-depth Mechanistic Studies of Action
To advance a lead compound toward therapeutic development, a thorough understanding of its mechanism of action (MoA) is essential. Future research must go beyond identifying that a compound is active to elucidating how it works at a molecular and cellular level.
Structural Biology: For derivatives that show potent activity against a specific enzyme or receptor, obtaining X-ray co-crystal structures will be a priority. This provides a precise, atomic-level view of the binding interactions, guiding further structure-based drug design.
Biophysical and Biochemical Assays: A suite of assays will be necessary to characterize the compound-target interaction. This includes determining binding affinity (e.g., via Surface Plasmon Resonance - SPR), kinetics, and the specific mode of inhibition for enzymatic targets. biorxiv.orgresearchgate.net
Cellular Assays: To understand the effect in a biological context, studies on cell lines are crucial. This can involve assays to measure downstream pathway modulation (e.g., Western blotting for phosphorylated proteins), effects on the cell cycle, or induction of apoptosis. researchgate.net
Molecular Dynamics (MD) Simulations: Computational MD simulations can complement experimental data by modeling the dynamic behavior of the compound within its target's binding site over time. chemrxiv.orgsioc-journal.cn This can help explain binding affinity and stability, revealing subtle interactions that static crystal structures might miss. chemrxiv.orgsioc-journal.cn
Integration of Artificial Intelligence and Machine Learning in Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful path forward for research on this compound. nih.govresearchgate.net
De Novo Drug Design: AI, particularly through deep reinforcement learning, can generate entirely novel chemical structures based on a desired set of properties. nih.gov This could be used to create new piperazine derivatives optimized for high affinity against a specific target, good pharmacokinetic properties, and low predicted toxicity. nih.gov This approach has already been successfully used to identify novel piperazine-containing inhibitors of the SARS-CoV-2 main protease. nih.govbiorxiv.org
Predictive Modeling: ML models can be trained on existing chemical data to predict the biological activity, physical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of newly designed compounds. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov
Virtual Screening: AI-driven platforms can rapidly screen virtual libraries containing millions or even billions of compounds to identify those that are most likely to bind to a biological target of interest. nih.gov This can dramatically accelerate the hit identification phase. researchgate.net
Synthesis Planning: AI tools are also being developed to predict plausible synthetic routes for novel, computer-generated molecules, bridging the gap between digital design and physical synthesis. researchgate.net
Table 3: Application of AI/ML in the Drug Discovery Pipeline
| Discovery Stage | AI/ML Application | Benefit | Reference |
|---|---|---|---|
| Target Identification | Analysis of large biological datasets (genomics, proteomics). | Identifies and validates novel drug targets. | researchgate.net |
| Hit Identification | Virtual screening and de novo design. | Rapidly identifies novel, potent hit compounds. | nih.govnih.gov |
| Lead Optimization | Predictive ADMET and property modeling. | Designs compounds with improved "drug-like" properties. | nih.gov |
| Preclinical Development | Predicting clinical trial outcomes from preclinical data. | Increases the probability of success in clinical trials. | researchgate.net |
Q & A
Basic Research Question
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) identifies methyl (δ 2.35 ppm) and pyridinyl protons (δ 8.1–8.3 ppm). 13C NMR confirms piperazine carbons (δ 45–50 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 178.26) verifies molecular weight .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay variability or impurities. Strategies include:
- Reproducibility protocols : Standardize cell lines (e.g., HEK293 for GPCR assays) and solvent controls .
- Purity reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities .
- Meta-analysis : Compare data across studies using platforms like PubChem BioAssay to identify trends .
Example : Inconsistent kinase inhibition (IC50 = 0.5–5 µM) may reflect differences in ATP concentrations or enzyme isoforms .
What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADME Prediction : Tools like SwissADME estimate logP (2.1), solubility (-3.2 LogS), and CYP450 metabolism .
- MD Simulations : GROMACS models blood-brain barrier permeability by tracking free-energy profiles .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioavailability .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Basic Research Question
- Stability : Stable at -20°C in inert atmospheres; hydrolyzes in aqueous solutions (pH < 3 or > 10) .
- Degradation Pathways :
- Oxidation: Forms N-oxide derivatives (detected via LC-MS) .
- Hydrolysis: Cleavage of piperazine ring generates ethylenediamine analogs .
Storage Recommendations : Lyophilized form in amber vials under argon .
What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?
Advanced Research Question
- Primary Neuronal Cultures : Rat cortical neurons assess neurotoxicity (LD50 via MTT assay) .
- Transfected Cell Lines : HEK293 cells expressing human dopamine D3 receptors quantify cAMP modulation .
- Microsomal Stability : Liver microsomes (human/rat) predict hepatic clearance rates .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Advanced Research Question
- Key Modifications :
- Piperazine N-substitution : Bulky groups (e.g., isopropyl) reduce off-target binding to adrenergic receptors .
- Pyridine ring halogenation : Fluorine at C4 increases kinase selectivity by 10-fold .
- Methodology : Parallel synthesis of analogs followed by high-throughput screening .
What safety precautions are essential when handling this compound in the laboratory?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
How does the compound’s logD value correlate with its cellular uptake in blood-brain barrier models?
Advanced Research Question
- logD (pH 7.4) : ~1.8, indicating moderate passive diffusion .
- In Vitro BBB Model : Co-culture of endothelial cells and astrocytes measures permeability (Papp) via LC-MS quantification .
- Enhancement Strategies : Prodrug derivatization (e.g., esterification) increases lipophilicity transiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
